2-(4-Bromo-3-methylphenyl)propanoicacid

Catalog No.
S14084172
CAS No.
M.F
C10H11BrO2
M. Wt
243.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Bromo-3-methylphenyl)propanoicacid

Product Name

2-(4-Bromo-3-methylphenyl)propanoicacid

IUPAC Name

2-(4-bromo-3-methylphenyl)propanoic acid

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

InChI

InChI=1S/C10H11BrO2/c1-6-5-8(3-4-9(6)11)7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13)

InChI Key

CAYOKTLIKNTVPA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(C)C(=O)O)Br

2-(4-Bromo-3-methylphenyl)propanoic acid is an organic compound characterized by its unique structure, which includes a bromine atom and a methyl group attached to a phenyl ring, along with a propanoic acid functional group. Its molecular formula is C10H11BrO2C_{10}H_{11}BrO_2, and it has a molecular weight of approximately 243.1 g/mol. The compound is notable for its potential applications in medicinal chemistry and organic synthesis, particularly in the development of anti-inflammatory drugs.

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 3-methylphenylpropanoic acid. Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
  • Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, utilizing nucleophiles like sodium methoxide or sodium ethoxide.

Research indicates that 2-(4-Bromo-3-methylphenyl)propanoic acid exhibits potential biological activities, including:

  • Antimicrobial Properties: The compound has been studied for its ability to inhibit the growth of certain bacteria and fungi.
  • Anti-inflammatory Effects: It shows promise in reducing inflammation, making it a candidate for development as a non-steroidal anti-inflammatory drug (NSAID).
  • Mechanism of Action: The interaction of the compound with specific molecular targets and pathways is under investigation, focusing on how the bromine atom and carboxylic acid group influence its biological effects.

The synthesis of 2-(4-Bromo-3-methylphenyl)propanoic acid can be achieved through several methods:

  • Bromination of 3-Methylacetophenone: This method involves brominating 3-methylacetophenone followed by a Grignard reaction with ethylmagnesium bromide. The resulting product is then oxidized to yield the desired compound.
  • Industrial Production: Large-scale production typically involves controlled bromination reactions using bromine or N-bromosuccinimide as brominating agents in solvents like carbon tetrachloride or chloroform under optimized conditions .

2-(4-Bromo-3-methylphenyl)propanoic acid has several applications across various fields:

  • Chemistry: It serves as an intermediate in the synthesis of diverse organic compounds.
  • Biology: The compound is studied for its potential biological activities, particularly in antimicrobial and anti-inflammatory research.
  • Medicine: It is explored for use in drug development, especially as a precursor for NSAIDs.
  • Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.

Studies on the interactions of 2-(4-Bromo-3-methylphenyl)propanoic acid with biological systems are ongoing. The compound's mechanism of action may involve binding to specific enzymes or receptors, potentially modulating biochemical pathways related to inflammation and microbial resistance. Detailed investigations are required to elucidate these interactions fully.

Several compounds share structural similarities with 2-(4-Bromo-3-methylphenyl)propanoic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-(4-Bromophenyl)propanoic acidLacks the methyl group on the benzene ringSimpler structure leading to different reactivity
3-Bromo-2-methylpropanoic acidDifferent positioning of bromine and methyl groupsAlters biological activity profiles
4-Bromo-3-methylbenzoic acidCarboxylic acid directly attached to the benzene ringDifferent reactivity due to direct attachment

Uniqueness: The specific positioning of the bromine and methyl groups on the benzene ring in 2-(4-Bromo-3-methylphenyl)propanoic acid influences its chemical reactivity and biological activity, making it distinct from its analogs. This unique structure allows for specific interactions with molecular targets, enhancing its value for research and industrial applications.

XLogP3

3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

241.99424 g/mol

Monoisotopic Mass

241.99424 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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